molecular formula C27H21F3N2O5 B15101368 N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B15101368
M. Wt: 510.5 g/mol
InChI Key: NURWXAUTXIGICN-HAHDFKILSA-N
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Description

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide is a synthetic organic compound It features a complex structure with multiple functional groups, including furan rings, a trifluoromethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as furan derivatives and trifluoromethyl-substituted aromatic compounds. Key steps may include:

    Formation of Furan Derivatives: Using furan-2-carboxaldehyde as a starting material, various functional groups can be introduced through reactions like alkylation or acylation.

    Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

    Coupling Reactions: Formation of the final compound through coupling reactions, such as Suzuki or Heck coupling, to introduce the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting cellular pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide can be compared with other compounds that have similar structures or functional groups:

    Furan Derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, such as trifluoromethylbenzene.

    Benzamide Derivatives: Compounds with benzamide moieties, such as 4-methoxybenzamide.

Each of these compounds may have unique properties and applications, highlighting the distinctiveness of this compound.

Properties

Molecular Formula

C27H21F3N2O5

Molecular Weight

510.5 g/mol

IUPAC Name

N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C27H21F3N2O5/c1-35-20-9-7-17(8-10-20)25(33)32-23(26(34)31-16-22-6-3-13-36-22)15-21-11-12-24(37-21)18-4-2-5-19(14-18)27(28,29)30/h2-15H,16H2,1H3,(H,31,34)(H,32,33)/b23-15-

InChI Key

NURWXAUTXIGICN-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NCC4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

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